
4-(2,6-Dimethylphenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylphenoxy)phenol is an organic compound with the molecular formula C14H14O2 It is characterized by the presence of a phenol group substituted with a 2,6-dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenoxy)phenol typically involves the reaction of 2,6-dimethylphenol with a suitable phenol derivative under specific conditions. One common method involves the use of a copper-catalyzed oxidative coupling reaction. This reaction is carried out in the presence of a copper catalyst and an oxidizing agent, such as oxygen or hydrogen peroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dimethylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, often in the presence of a copper catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethylphenoxy)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials, such as resins and coatings
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethylphenoxy)phenol involves its interaction with various molecular targets. The phenol group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can interact with cellular components. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to modify biological molecules, potentially leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: A precursor in the synthesis of 4-(2,6-Dimethylphenoxy)phenol.
4-Hydroxy-3,5,2’,6’-tetramethyldiphenyl ether: A structurally similar compound with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
10181-92-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-(2,6-dimethylphenoxy)phenol |
InChI |
InChI=1S/C14H14O2/c1-10-4-3-5-11(2)14(10)16-13-8-6-12(15)7-9-13/h3-9,15H,1-2H3 |
InChI-Schlüssel |
SZCHWNULJFQZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



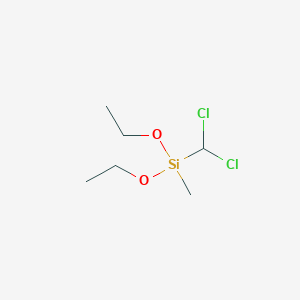
![6-Methyl-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11892412.png)
![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)

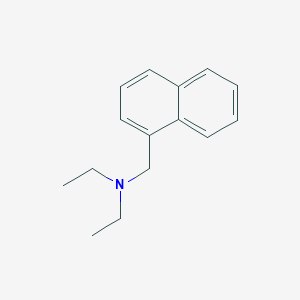
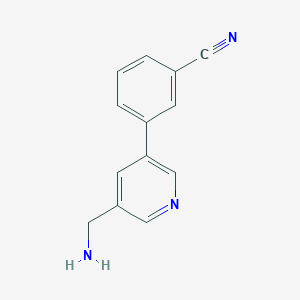

![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)

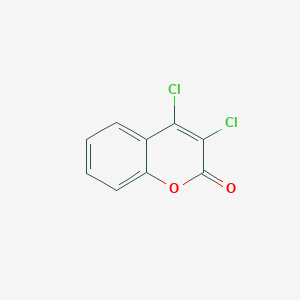
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
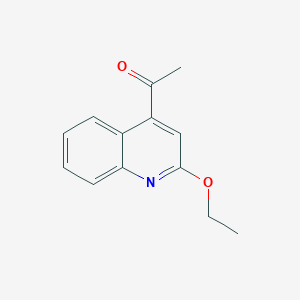
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)
